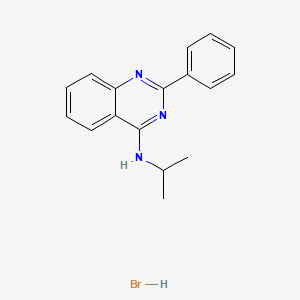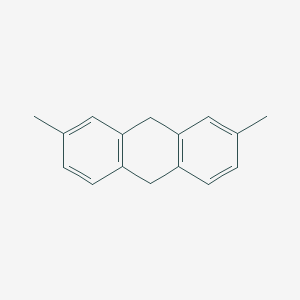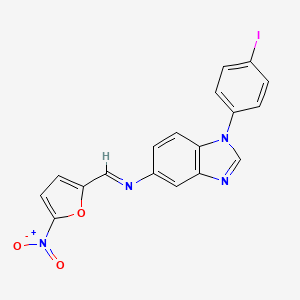![molecular formula C21H19FN2 B11941815 2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline CAS No. 853331-14-3](/img/structure/B11941815.png)
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline is a complex organic compound that features a unique structure combining a fluoro group, a piperidine ring, and an indenoquinoline framework. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluoro group with other substituents using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline: shares similarities with other indenoquinoline derivatives and piperidine-containing compounds.
Quinoline derivatives: These compounds often exhibit similar biological activities and are used in drug discovery.
Piperidine derivatives: Known for their pharmacological properties and presence in various pharmaceuticals
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
853331-14-3 |
|---|---|
Formule moléculaire |
C21H19FN2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-fluoro-10-piperidin-1-yl-11H-indeno[1,2-b]quinoline |
InChI |
InChI=1S/C21H19FN2/c22-15-8-9-16-14(12-15)13-18-20(16)23-19-7-3-2-6-17(19)21(18)24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Clé InChI |
TYBDOAFPHIOJFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C3CC4=C(C3=NC5=CC=CC=C52)C=CC(=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941744.png)

![N-[3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B11941762.png)



![1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941782.png)





